N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two ethoxyphenyl groups attached to a pyrrolidine ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzoyl chloride with pyrrolidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,1-bis(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N,1-bis(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N,1-bis(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Biological Activity
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the fields of chemistry, biology, and medicine.
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. This method is optimized for higher yields and purity through techniques like recrystallization or chromatography.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research but may include enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of 5-oxopyrrolidine compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The effective concentrations that reduced cell viability by 50% (EC50 values) were determined through viability assays .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | EC50 (µM) | Reference |
---|---|---|---|
This compound | A549 | TBD | |
Compound 1 | A375 | 46.7 ± 2.0 | |
Compound 2 | HT-29 | 44.6 ± 2.0 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens. Studies have shown that related compounds exhibit varying degrees of activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using broth microdilution techniques .
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
Compound | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | TBD | |
Compound A | E. coli | >128 | |
Compound B | MRSA | TBD |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of related pyrrolidine derivatives, it was found that modifications to the phenyl substituents significantly influenced cytotoxicity levels against A549 cells. The introduction of halogen groups enhanced the anticancer activity, demonstrating structure-dependent effects that warrant further exploration for drug development .
Case Study 2: Antimicrobial Resistance
Another research effort focused on evaluating the antimicrobial properties of derivatives against resistant strains of Staphylococcus aureus. The findings indicated that certain substitutions on the pyrrolidine scaffold could enhance antibacterial potency, making these compounds promising candidates for addressing antibiotic resistance .
Properties
IUPAC Name |
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-26-18-11-7-5-9-16(18)22-21(25)15-13-20(24)23(14-15)17-10-6-8-12-19(17)27-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHHALAILOBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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